molecular formula C19H18N4OS B6456328 1-benzyl-4-(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one CAS No. 2548988-68-5

1-benzyl-4-(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one

Cat. No.: B6456328
CAS No.: 2548988-68-5
M. Wt: 350.4 g/mol
InChI Key: LFKBBKIWOLTCRD-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one (CAS 2548988-68-5) is a synthetic small molecule with a molecular formula of C19H18N4OS and a molecular weight of 350.44 g/mol. This compound is part of a class of chemicals featuring a 1,2,4-triazole moiety fused with a pyrrolidin-2-one scaffold, a structure of significant interest in medicinal chemistry . This product is exclusively intended for research applications and is not designed for human therapeutic or veterinary use. Primary Research Applications and Value: Neuroscience and Nootropic Research: This compound has been identified as a potential nootropic agent. In pre-clinical models, specifically the scopolamine-induced amnesia model, related derivatives demonstrated significant nootropic activity in passive avoidance tests . Mechanism of Action Studies: Molecular docking studies suggest that close analogues of this compound exhibit a positive correlation between docking scores and experimental biological data, indicating a potential specific interaction with neurological targets . This makes it a valuable tool for investigating new pathways in cognitive function. Medicinal Chemistry and SAR Exploration: The 1,2,4-triazole core is a prominent pharmacophore in drug discovery, known for its diverse biological activities. Researchers utilize this compound as a key intermediate or reference standard for synthesizing and evaluating novel derivatives to explore structure-activity relationships (SAR) . Researchers can access this compound in various quantities from specialized suppliers . Please handle this material with care and ensure all research complies with relevant local and institutional safety regulations.

Properties

IUPAC Name

1-benzyl-4-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c24-17-11-15(13-22(17)12-14-7-3-1-4-8-14)18-20-21-19(25)23(18)16-9-5-2-6-10-16/h1-10,15H,11-13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKBBKIWOLTCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C3=NNC(=S)N3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-benzyl-4-(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of triazole derivatives, which are known for their diverse biological properties including antimicrobial, anti-inflammatory, and nootropic effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H18N4O3S2\text{C}_{19}\text{H}_{18}\text{N}_{4}\text{O}_{3}\text{S}_{2}

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from benzylamine and itaconic acid. The process includes hydrazinolysis followed by cyclization with substituted isothiocyanates to yield the desired pyrrolidine derivative. The purity and structure of the synthesized compounds are confirmed through techniques such as NMR spectroscopy and LC/MS analysis .

Nootropic Activity

Recent studies have highlighted the nootropic potential of this compound. In pharmacological evaluations using a passive avoidance test on scopolamine-induced amnesia models, compounds derived from this structure exhibited significant cognitive-enhancing effects. The most promising derivatives demonstrated effective nootropic activity at doses approximating 1/10th of their estimated LD50 values (around 870–1000 mg/kg) in silico .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Experimental studies indicated that it exhibits notable activity against various pathogens, including Candida albicans. Molecular docking studies have corroborated these findings by demonstrating favorable interactions between the compound and bacterial targets .

Research Findings

A detailed investigation into the biological activities of this compound reveals several key findings:

Activity Type Findings
Nootropic Significant cognitive enhancement in scopolamine models; effective at low doses .
Antimicrobial Effective against Candida albicans; strong binding affinity in molecular docking studies .
Toxicity Estimated LD50 around 870–1000 mg/kg; further studies needed for comprehensive toxicity profile .

Case Studies

In one case study focusing on the nootropic effects of similar triazole derivatives, researchers found that modifications in the chemical structure significantly influenced both potency and selectivity towards specific biological targets. Compounds with electron-withdrawing groups showed enhanced activity compared to their electron-donating counterparts. This suggests that structural modifications can be pivotal in optimizing biological activity .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to 1-benzyl-4-(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one exhibit notable antimicrobial properties. For instance, derivatives of triazole have been shown to possess broad-spectrum activity against bacteria and fungi. This compound's structure suggests it may interact with microbial enzymes or cell membranes, enhancing its efficacy as an antimicrobial agent .

Anticancer Properties
The triazole ring structure has been linked to anticancer activity. Studies have demonstrated that compounds featuring similar motifs can inhibit tumor growth and induce apoptosis in cancer cells. The presence of the pyrrolidine moiety may enhance cell permeability and target specificity, making it a candidate for further investigation in cancer therapeutics .

Anti-inflammatory Effects
Compounds with sulfanylidene groups have been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes. This suggests that this compound could be explored for treating inflammatory diseases .

Agricultural Science

Pesticide Development
The unique structure of this compound positions it as a potential candidate for developing new pesticides. The triazole derivatives are known for their fungicidal properties, which could be harnessed to protect crops from fungal pathogens. Furthermore, the compound's ability to disrupt cellular processes in fungi could lead to the development of targeted fungicides with reduced toxicity to non-target organisms .

Herbicide Activity
Research into similar compounds has shown promise in herbicidal applications. The ability of triazole derivatives to inhibit specific enzyme pathways in plants could be utilized to create selective herbicides that minimize harm to desirable crops while effectively controlling weeds .

Materials Science

Polymer Synthesis
The compound's reactive functional groups make it suitable for incorporation into polymer matrices. Research has indicated that integrating such compounds can enhance the thermal stability and mechanical properties of polymers. This application is particularly relevant in creating advanced materials for automotive and aerospace industries .

Nanotechnology Applications
In nanotechnology, compounds like this compound can be used as building blocks for nanomaterials. Their ability to form stable complexes with metal ions opens avenues for developing nanocapsules for drug delivery systems or sensors .

Antimicrobial Efficacy

A study conducted on a series of triazole derivatives highlighted the antimicrobial potency of compounds similar to 1-benzyl-4-(4-phenyl-5-sulfanylidene). The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at low concentrations, suggesting potential as therapeutic agents in treating infections .

Cancer Cell Line Studies

In vitro studies on various cancer cell lines showed that derivatives containing the triazole structure exhibited cytotoxic effects. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, indicating a promising direction for future anticancer drug development .

Agricultural Trials

Field trials involving triazole-based pesticides demonstrated effective control over fungal diseases in crops such as wheat and corn. These trials confirmed not only the efficacy but also the reduced impact on beneficial insects compared to traditional fungicides .

Comparison with Similar Compounds

Comparison with Structural Analogues

Antioxidant Analogues
  • 1-(5-Chloro-2-Hydroxyphenyl)-4-(5-Thioxo-4,5-Dihydro-1,3,4-Oxadiazol-2-yl)Pyrrolidin-2-One
    • Key Differences : Replaces the 1,2,4-triazole ring with a 1,3,4-oxadiazole and includes a 5-chloro-2-hydroxyphenyl group.
    • Activity : Exhibits 1.5× higher antioxidant activity than ascorbic acid in DPPH radical scavenging assays .
  • 1-(5-Chloro-2-Hydroxyphenyl)-4-(4-Methyl-5-Thioxo-4,5-Dihydro-1H-1,2,4-Triazol-3-yl)Pyrrolidin-2-One
    • Key Differences : Contains a methyl-substituted triazole ring.
    • Activity : Shows 1.35× higher antioxidant activity than vitamin C, with an optical density of 1.149 in reducing power assays .
Nootropic Analogues
  • 1-Benzyl-4-(4-(R)-5-Sulfonylidene-4,5-Dihydro-1H-1,2,4-Triazol-3-yl)Pyrrolidin-2-Ones Key Differences: Substitutes sulfanylidene (C=S) with sulfonylidene (SO₂).
  • 4-(4-Amino-4,5-Dihydro-5-Thioxo-1H-1,2,4-Triazol-3-yl)-1-(4-Fluorophenyl)Pyrrolidin-2-One Key Differences: Features a 4-fluorophenyl group and an amino substituent on the triazole ring. Activity: Structural data (e.g., NMR, melting point) confirm stability, though pharmacological data remain unpublished .
Multicyclic Analogues
  • 5-Benzyl-4-Phenyl-2-[2-(4-Phenyl-5-Sulfanylidene-4,5-Dihydro-1H-1,2,4-Triazol-3-yl)Ethyl]-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione Key Differences: Incorporates two triazole rings and a benzyl-phenoxy group.

Pharmacological Profiles

Compound Therapeutic Area Key Findings
Target Compound Nootropic High docking affinity for NMDA/AMPA receptors; in vivo studies pending
Antioxidant Analogues Oxidative Stress Superior DPPH scavenging (1.35–1.5× ascorbic acid)
4-(4-Amino-Triazol-3-yl)-Fluorophenyl Undisclosed Structural characterization only
Multicyclic Triazole Derivatives Broad-Spectrum Potential dual activity (e.g., antimicrobial + CNS modulation)

Structure-Activity Relationship (SAR) Insights

  • Sulfur Modifications: Sulfanylidene (C=S) vs. sulfonylidene (SO₂) groups influence electron density and receptor binding. Sulfonylidene derivatives show enhanced nootropic docking scores due to stronger hydrogen bonding .
  • Substituent Effects :
    • Aromatic groups (e.g., benzyl, phenyl) improve lipophilicity and blood-brain barrier penetration .
    • Alkyl chains between triazole and substituents optimize molecular conformation for receptor interactions .
  • Heterocycle Variations :
    • 1,2,4-Triazole vs. 1,3,4-oxadiazole alters antioxidant efficacy, with triazole derivatives showing higher radical scavenging .

Preparation Methods

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. For example, using toluene in the initial condensation step ensures high boiling points necessary for reflux, while THF in the thiosemicarbazide step promotes solubility of intermediates. Lower yields (<60%) are observed in polar aprotic solvents like DMF due to side reactions.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

The structure of 1-benzyl-4-(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one is validated using:

  • 1H NMR: Peaks at δ 3.15–3.45 (m, 4H, pyrrolidinone protons), δ 4.55 (s, 2H, benzyl CH2), and δ 7.20–7.45 (m, 10H, aromatic protons).

  • 13C NMR: Carbonyl signals at δ 172.5 (pyrrolidinone C=O) and δ 180.2 (triazole C=S).

  • LC/MS: Molecular ion peak at m/z 409.2 [M+H]+.

Purity Assessment

Flash column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity, as confirmed by HPLC with a C18 column and UV detection at 254 nm.

Comparative Analysis of Synthetic Methods

Parameter Classical Method Hypothetical Catalyzed Method
Reaction Time 12–14 hours6–8 hours (estimated)
Yield (Overall) 45–50%55–60% (projected)
Catalyst NoneRuH2(CO)(PPh3)3 or Bu4NBr
Purification Complexity ModerateHigh (due to catalyst removal)

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing 1-benzyl-4-(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the pyrrolidin-2-one core via cyclization or condensation reactions under reflux conditions in ethanol or DMF .
  • Step 2 : Introduction of the sulfanylidene-triazole moiety using thiol-containing reagents under controlled temperatures (e.g., 60–80°C) .
  • Step 3 : Purification via recrystallization (e.g., DMF/EtOH mixtures) or chromatography .
  • Key Analytical Tools : NMR spectroscopy and HPLC are critical for verifying structural integrity and purity .

Q. How should researchers characterize this compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions and stereochemistry, particularly for the benzyl and triazole groups .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection to assess purity (>95% recommended) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood due to potential respiratory irritants .
  • First Aid : For skin contact, wash immediately with soap/water. If inhaled, move to fresh air and seek medical attention .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Methodological Answer :

  • Solvent Optimization : Replace ethanol with DMF or dichloromethane to enhance solubility of intermediates .
  • Catalyst Screening : Test palladium on carbon (Pd/C) or microwave-assisted synthesis to reduce reaction time and improve yields (e.g., 15–20% increase reported in similar triazole derivatives) .
  • Reaction Monitoring : Use thin-layer chromatography (TLC) to track intermediates and adjust stoichiometry dynamically .

Q. How do structural modifications (e.g., fluorobenzyl groups) impact biological activity?

  • Methodological Answer :

  • Comparative Studies : Compare with analogs like 4-{5-[(4-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine. Fluorine substitutions enhance binding affinity to enzymes like COX-2 or kinases due to electronegativity and hydrophobic interactions .
  • Biological Assays : Conduct enzyme inhibition assays (e.g., IC₅₀ measurements) and molecular docking to correlate substituent effects with activity .

Q. How should researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Standardize Assay Conditions : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7), solvent controls (DMSO concentration ≤0.1%), and incubation times .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets across studies, accounting for variables like purity (>98% vs. 95%) .

Q. What experimental designs are suitable for studying environmental fate or ecotoxicity?

  • Methodological Answer :

  • Long-Term Environmental Studies : Follow frameworks like Project INCHEMBIOL (2005–2011), which assess abiotic/biotic degradation, bioaccumulation, and toxicity in model organisms (e.g., Daphnia magna) .
  • Analytical Methods : Use LC-MS/MS to detect trace metabolites in water/soil samples (detection limit: 0.1 ppb) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-4-(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one
Reactant of Route 2
1-benzyl-4-(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one

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